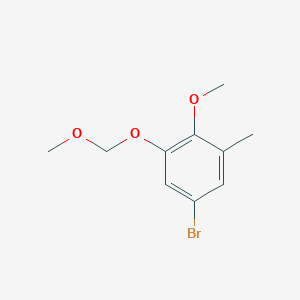
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- typically involves the bromination of 2-methoxy-1-(methoxymethoxy)-3-methylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Methoxylation: Addition of methoxy groups to the benzene ring.
Methylation: Introduction of the methyl group to the benzene ring.
Chemical Reactions Analysis
Types of Reactions
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 5-hydroxy-2-methoxy-1-(methoxymethoxy)-3-methylbenzene.
Oxidation: Formation of 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methylbenzoic acid.
Reduction: Formation of 2-methoxy-1-(methoxymethoxy)-3-methylbenzene.
Scientific Research Applications
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-bromo-5-methoxy-1,3-dimethyl-: Similar structure but lacks the methoxymethoxy group.
Benzene, 4-bromo-3,5-dimethylanisole: Similar structure but has different substitution patterns on the benzene ring.
Benzene, 1-bromo-2,4-dimethoxy-: Similar structure but different positions of the methoxy groups.
Uniqueness
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
244126-25-8 |
|---|---|
Molecular Formula |
C10H13BrO3 |
Molecular Weight |
261.11 g/mol |
IUPAC Name |
5-bromo-2-methoxy-1-(methoxymethoxy)-3-methylbenzene |
InChI |
InChI=1S/C10H13BrO3/c1-7-4-8(11)5-9(10(7)13-3)14-6-12-2/h4-5H,6H2,1-3H3 |
InChI Key |
MSJKJMYMDLIAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)OCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
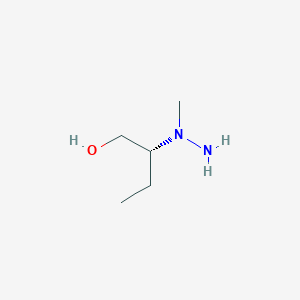


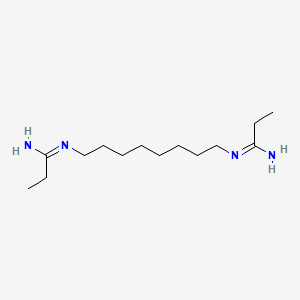
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
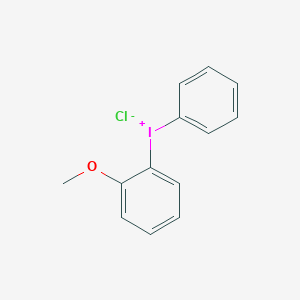

![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
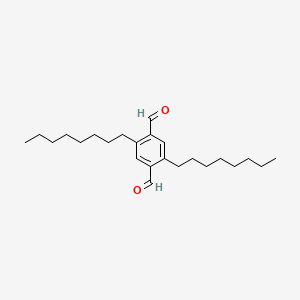
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
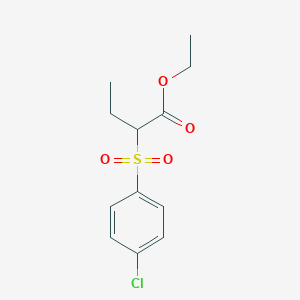
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
